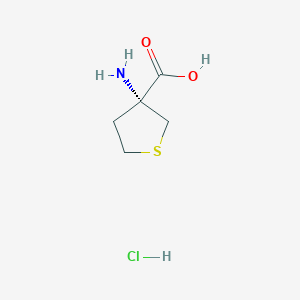

(R)-3-Amino-tetrahydro-thiophene-3-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC13759685

Molecular Formula: C5H10ClNO2S

Molecular Weight: 183.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H10ClNO2S |

|---|---|

| Molecular Weight | 183.66 g/mol |

| IUPAC Name | (3R)-3-aminothiolane-3-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C5H9NO2S.ClH/c6-5(4(7)8)1-2-9-3-5;/h1-3,6H2,(H,7,8);1H/t5-;/m0./s1 |

| Standard InChI Key | PHQXGSHUQFIPBV-JEDNCBNOSA-N |

| Isomeric SMILES | C1CSC[C@@]1(C(=O)O)N.Cl |

| SMILES | C1CSCC1(C(=O)O)N.Cl |

| Canonical SMILES | C1CSCC1(C(=O)O)N.Cl |

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

The compound features a tetrahydrothiophene (thiolane) ring, a five-membered saturated sulfur heterocycle, substituted at the 3-position with both an amino (-NH₂) and a carboxylic acid (-COOH) group. The hydrochloride salt form stabilizes the amino group through protonation, enhancing crystallinity and solubility in polar solvents . The R-configuration at the chiral center (C3) is critical for its biological activity, as enantiomeric purity often dictates interactions with enzyme active sites .

Table 1: Key Structural and Physicochemical Properties

Synthesis and Preparation

Synthetic Routes

The synthesis of (R)-3-amino-tetrahydro-thiophene-3-carboxylic acid hydrochloride typically begins with D-cysteine methyl ester hydrochloride as a chiral precursor . A representative pathway involves:

-

Formation of the Acid Chloride: Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to its reactive acyl chloride derivative .

-

Ring Closure and Functionalization: Cyclization under controlled conditions forms the tetrahydrothiophene ring, followed by stereoselective introduction of the amino group .

-

Resolution and Salt Formation: Chiral resolution techniques or asymmetric synthesis ensure enantiomeric purity, with final protonation using HCl to yield the hydrochloride salt .

Key Reaction Steps:

-

Thionyl Chloride Activation:

This step is critical for subsequent nucleophilic substitutions .

-

Magnesium-Mediated Reduction:

Reduction of dihydrothiophene intermediates using magnesium in methanol achieves the saturated ring structure while preserving stereochemistry .

Biological and Pharmacological Applications

GABA-AT Inhibition

(R)-3-Amino-tetrahydro-thiophene-3-carboxylic acid hydrochloride is explored as a GABA-AT inhibitor, a target for treating epilepsy and neurodegenerative diseases. GABA-AT catalyzes GABA degradation, and its inhibition elevates GABA levels, suppressing neuronal overactivity .

Mechanism of Action:

-

Enzyme Inactivation: The compound’s strained thiolane ring undergoes ring-opening upon binding to GABA-AT’s pyridoxal 5'-phosphate (PLP) cofactor, forming a covalent adduct that irreversibly inactivates the enzyme .

-

Stereochemical Specificity: The R-enantiomer exhibits higher efficiency than vigabatrin, a clinical GABA-AT inhibitor, due to optimal spatial alignment with the enzyme’s active site .

Drug Intermediate

As a zwitterionic molecule, it serves as a building block for peptidomimetics and prodrugs. Its dual functional groups enable conjugation with other pharmacophores, enhancing bioavailability or target specificity .

Physicochemical Properties and Stability

Solubility and Ionization

The hydrochloride salt form improves aqueous solubility (>100 mg/mL), facilitated by ionic interactions with water. The compound exists as a zwitterion at physiological pH, with pKa values estimated at ~2.3 (carboxylic acid) and ~9.7 (amine) .

Thermal Stability

Differential scanning calorimetry (DSC) reveals a decomposition temperature above 200°C, indicating suitability for standard storage conditions.

Future Research Directions

Pharmacological Profiling

-

In Vivo Studies: Evaluate bioavailability, blood-brain barrier penetration, and efficacy in animal models of epilepsy .

-

Toxicology: Systematic assessment of acute and chronic toxicity to establish safety profiles .

Synthetic Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume